2-(3-Aminoazetidin-1-yl)butanenitrile
Description
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-7(3-8)10-4-6(9)5-10/h6-7H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBWHPDGPKHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Aminoazetidin-1-yl)butanenitrile is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making it a potential candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has been explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. It may induce apoptosis through its interaction with cellular signaling pathways involved in cell cycle regulation. Specific studies have shown that it can inhibit the activity of PBK (PDZ-binding kinase), which is overexpressed in several cancers .
The mechanism of action for this compound involves its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine ring may enhance the compound's lipophilicity, facilitating cellular penetration and increasing bioavailability.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : It could bind to specific receptors that regulate cell growth and apoptosis, thus exerting its anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the azetidine ring or the butanenitrile group could enhance its potency and selectivity against target pathogens or cancer cells.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, the compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of this compound revealed that it effectively inhibited the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings support further investigation into its therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparative Analysis
- Reactivity: The azetidine group in 2-(3-Aminoazetidin-1-yl)butanenitrile likely enhances reactivity compared to linear amines (e.g., 2-(methylamino)butanenitrile) due to ring strain. This could facilitate nucleophilic substitutions or cycloadditions in drug synthesis . 2-Methylene butanenitrile’s unsaturated structure (CAS 1647-11-6) contributes to its toxicity, necessitating strict exposure controls .
- Applications: Pharmaceuticals: Imp. A(EP) () and 4-(4-(2-cyanopropan-2-ylamino)phenyl)butanenitrile () highlight butanenitriles as intermediates in drug synthesis. The target compound’s azetidine group may improve pharmacokinetic properties in active pharmaceutical ingredients (APIs) . Agrochemicals: 2-(Methylamino)butanenitrile’s role in pesticide production suggests that amino-substituted nitriles are versatile precursors. The target compound’s rigid structure could offer selectivity in herbicidal or insecticidal activity .
Safety and Handling :
Data Table: Structural and Functional Comparison
| Property | This compound | 2-(Methylamino)butanenitrile | 2-Methylene butanenitrile |
|---|---|---|---|
| Substituent | 3-Aminoazetidine | Methylamino | Methylene |
| Ring Strain | High (azetidine) | None | None |
| Primary Use | Drug candidate (inferred) | Agrochemical synthesis | Industrial intermediate |
| Reactivity | High (strain + amine) | High (amine + nitrile) | Moderate (unsaturated) |
| Safety Profile | Likely corrosive/toxic | Corrosive | Toxic (OEL 0.3 ppm) |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-Aminoazetidin-1-yl)butanenitrile typically involves the following key steps:
- Construction or functionalization of the azetidine ring : Starting from azetidine or its protected derivatives, such as N-Boc-3-aminoazetidine.
- Introduction of the butanenitrile side chain : Via nucleophilic substitution or amide coupling reactions.
- Deprotection and purification : Removal of protecting groups (e.g., Boc) and isolation of the final product.
Preparation of 3-Aminoazetidine Intermediates
A critical intermediate in the synthesis is 3-aminoazetidine or its protected form, commonly tert-butyl 3-aminoazetidine-1-carboxylate . This intermediate can be prepared and purified under controlled conditions:
| Parameter | Details |
|---|---|
| Starting Material | N-Boc-3-aminoazetidine (tert-butyl 3-aminoazetidine-1-carboxylate) |
| Reaction Conditions | Use of benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), triethylamine in dichloromethane at 20°C |
| Reaction Time | 30 hours (for initial coupling) |
| Yield | Up to 94% after purification |
| Purification | Crystallization from ethyl acetate and heptane, filtration, drying |
This procedure involves coupling the N-Boc-3-aminoazetidine with an acid derivative, using EDCI and HOBT as coupling agents to form amide bonds efficiently. The reaction is typically conducted in dichloromethane with triethylamine as a base to neutralize generated acids. The product is isolated by washing, concentration, and crystallization, yielding a high-purity intermediate confirmed by ^1H-NMR analysis.
Deprotection and Final Purification
If protecting groups such as Boc are used on the azetidine nitrogen, they are removed typically by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 2 hours. This step yields the free amine form of the compound.
Purification is commonly done by:
- Extraction with aqueous and organic solvents.
- Silica gel chromatography using gradient elution with hexanes and ethyl acetate.
- Crystallization or precipitation to obtain the final pure compound.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Preparation of N-Boc-3-aminoazetidine | Commercially available or synthesized via known methods | High purity intermediate | Essential precursor for azetidine ring |
| Amide coupling with butanenitrile acid derivative | EDCI, HOBT, triethylamine, DCM, 20°C, 4-30 hours | 80-94% yield | Mild conditions preserve azetidine ring |
| Deprotection of Boc group | TFA/DCM (1:1), room temperature, 2 hours | Quantitative | Generates free amine |
| Purification | Silica gel chromatography, crystallization | Pure this compound | Confirmed by ^1H-NMR and other analyses |
Research Findings and Considerations
- The use of carbodiimide coupling agents (EDCI) in the presence of HOBT is a well-established method to form amide bonds efficiently with minimal side reactions.
- Protection of the azetidine nitrogen with Boc groups is crucial to prevent unwanted side reactions during coupling.
- The azetidine ring is sensitive to strong acids and bases; therefore, reaction conditions are optimized to avoid ring opening.
- Purification steps involving crystallization and chromatography ensure high purity suitable for pharmaceutical or biochemical applications.
- The described methods align with those used in the synthesis of related azetidine-containing pharmacophores, such as PBK inhibitors.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Aminoazetidin-1-yl)butanenitrile, and how can purity be optimized?
Methodological Answer: The synthesis of nitrile derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, acetonitrile precursors can react with azetidine derivatives under basic conditions (e.g., piperidine) at controlled temperatures (0–5°C) to minimize side reactions . Purification often employs column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization. Purity optimization requires rigorous solvent drying (e.g., molecular sieves) and real-time monitoring via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring structure and nitrile group (C≡N peak at ~120 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 153.1 calculated for C₇H₁₂N₃) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution and reactive sites. For example, the nitrile group’s electrophilicity can be quantified via Fukui indices, while the azetidine ring’s strain energy (~25 kcal/mol) informs its propensity for ring-opening reactions . Molecular dynamics simulations further predict solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .
Q. How should researchers resolve contradictions in reported biological activity data for azetidine-containing nitriles?
Methodological Answer: Contradictions often arise from variability in assay conditions or impurities. Mitigation strategies include:
- Standardized Assays : Use certified reference materials (e.g., PHR1996 for impurities) and adhere to OECD guidelines for cytotoxicity testing .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Meta-Analysis : Apply statistical models (e.g., random-effects meta-regression) to account for inter-study heterogeneity .
Q. What experimental designs are optimal for studying the hydrolytic stability of this compound?
Methodological Answer: Design pH-dependent stability studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
